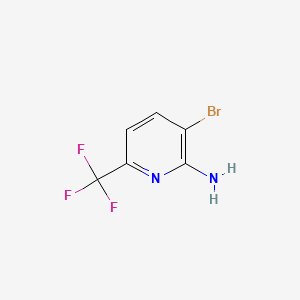

3-Bromo-6-(trifluoromethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTYGOBZCMESJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716563 | |

| Record name | 3-Bromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214361-39-3 | |

| Record name | 3-Bromo-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS No. 1214361-39-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine, a key building block in modern medicinal and agrochemical research. With full editorial control, this document moves beyond a standard template to deliver field-proven insights into its synthesis, properties, reactivity, and applications, ensuring scientific integrity and practical utility for professionals in drug discovery and chemical development.

Core Compound Identification and Properties

3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a substituted aminopyridine featuring a bromine atom at the 3-position and a trifluoromethyl group at the 6-position. These functional groups impart unique electronic properties and reactivity, making it a valuable intermediate for creating complex molecular architectures.

CAS Number: 1214361-39-3

Physicochemical Characteristics

A summary of the key physicochemical properties is presented below. The trifluoromethyl group, a strong electron-withdrawing moiety, and the bromine atom significantly influence the compound's reactivity, lipophilicity, and metabolic stability when incorporated into larger molecules.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₃N₂ | Sigma-Aldrich |

| Molecular Weight | 241.01 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥98% | Sigma-Aldrich |

| InChI Key | PNTYGOBZCMESJG-UHFFFAOYSA-N | Sigma-Aldrich |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | Sigma-Aldrich |

Synthesis and Manufacturing Insights

A plausible and efficient synthesis would likely start with a precursor already containing the 2-amino and 6-(trifluoromethyl) groups, followed by a regioselective bromination.

Proposed Synthetic Workflow

The following protocol is a scientifically informed projection based on well-established reactions for this class of compounds, such as the bromination of activated pyridine rings and the synthesis of trifluoromethylpyridine derivatives.[2][3][4]

Step 1: Synthesis of the Precursor, 2-Amino-6-(trifluoromethyl)pyridine (CAS No. 34486-24-3)

The synthesis often begins with a commercially available halogenated pyridine. For instance, reacting a di-substituted pyridine like 2,6-difluoropyridine with ammonia at elevated temperatures and pressures is a common industrial method to introduce an amino group.[5] Another approach involves the trifluoromethylation of a picoline derivative followed by other functional group interconversions.[2]

Step 2: Regioselective Bromination

The 2-amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions (positions 3 and 5). Due to the steric hindrance and electronic effects of the trifluoromethyl group at position 6, the bromine is selectively introduced at the C-3 position.

Detailed Protocol:

-

Dissolution: Dissolve 2-Amino-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable organic solvent, such as acetic acid or a chlorinated solvent.

-

Cooling: Cool the solution to 0°C in an ice bath to control the exothermicity of the reaction.

-

Brominating Agent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine (1.0-1.1 eq), dropwise while maintaining the low temperature. The use of NBS is often preferred for its milder nature and higher selectivity.

-

Reaction: Allow the reaction to warm to room temperature and stir for a period of 0.5 to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine. Neutralize the mixture with a base such as sodium bicarbonate or sodium hydroxide.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield 3-Bromo-6-(trifluoromethyl)pyridin-2-amine.

Chemical Reactivity and Applications in Drug Discovery

The true value of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine lies in its utility as a versatile synthetic intermediate. The presence of the amino group, the bromo substituent, and the trifluoromethyl moiety provides three distinct points for chemical modification.

-

Amino Group (C2): The primary amine can act as a nucleophile, readily undergoing acylation, alkylation, or condensation reactions to build more complex side chains.

-

Bromo Group (C3): The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is the most common application for this building block.[6][7]

-

Trifluoromethyl Group (C6): This group is generally inert to common reaction conditions. Its primary role is to modulate the physicochemical properties of the final molecule, often enhancing metabolic stability, membrane permeability, and binding affinity by altering the electronic nature of the pyridine ring.[1]

Key Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis.[8][9][10] The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes the C-Br bond highly susceptible to oxidative addition to a palladium(0) catalyst.[7]

General Protocol for Suzuki-Miyaura Coupling:

-

Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 3-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 eq), a boronic acid or ester (1.2–1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq).

-

Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). For challenging couplings, a ligand such as XPhos or SPhos may be included with a palladium source like Pd₂(dba)₃.

-

Solvent and Reaction: Add a degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v). Seal the flask and heat the reaction mixture with vigorous stirring at 80–110 °C for 2–24 hours, monitoring by LC-MS.

-

Purification: After cooling, perform an aqueous work-up and extract the product. Purify by column chromatography.

General Protocol for Buchwald-Hartwig Amination:

-

Setup: In a glovebox or under an inert atmosphere, charge a vial with the palladium pre-catalyst (e.g., a G3 pre-catalyst with a ligand like RuPhos or BrettPhos, 1-2 mol%) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4 eq).[10]

-

Reagent Addition: Add 3-Bromo-6-(trifluoromethyl)pyridin-2-amine (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vessel and heat to 80–110 °C with stirring for 4–24 hours.

-

Purification: After cooling, dilute the mixture and filter through celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify the residue by chromatography.

Safety, Handling, and Storage

As a halogenated and trifluoromethylated aromatic amine, 3-Bromo-6-(trifluoromethyl)pyridin-2-amine requires careful handling in a laboratory setting.

Hazard Identification and GHS Classification

The compound is classified with the GHS07 pictogram, indicating it can be harmful.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion

3-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS No. 1214361-39-3) is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its trifunctional nature allows for diverse and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions. The insights provided in this guide on its synthesis, properties, and handling are intended to empower researchers to effectively and safely utilize this versatile intermediate in their discovery programs.

References

-

Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine. Eureka. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.

-

Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-112. Available at: [Link]

- Google Patents. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office.

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

-

AnHui GuoXiang Pharmaceutical Co., Ltd. (n.d.). 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

-

ACS Publications. (2024). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. Retrieved January 10, 2026, from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-6-(trifluoromethyl)pyridin-2-amine. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

- Google Patents. (2012). United States Patent.

-

NIH Public Access. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved January 10, 2026, from [Link]

-

Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Coronaviruses. Retrieved January 10, 2026, from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences. Retrieved January 10, 2026, from [Link]

-

ACS Central Science. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved January 10, 2026, from [Link]

-

Tradeindia. (n.d.). 3-Amino-2-Bromo-6-(Trifluoromethyl)Pyridine 98% - Cas No: 117519-16-1. Retrieved January 10, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 5. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine

Introduction

3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry and materials science.[1] Its unique structural arrangement, featuring a pyridine core functionalized with an electron-donating amino group and two distinct electron-withdrawing groups (a bromine atom and a trifluoromethyl moiety), imparts a nuanced reactivity profile. This guide provides an in-depth exploration of its core physicochemical properties, analytical characterization methodologies, and practical handling considerations, designed for researchers, chemists, and drug development professionals. The strategic placement of its functional groups makes it an invaluable intermediate for introducing the aminopyridine scaffold into larger molecules, particularly through metal-catalyzed cross-coupling reactions.[2] Understanding the properties detailed herein is paramount for its effective utilization in complex synthetic campaigns.

Molecular and Structural Properties

The identity and structural features of a chemical entity are the foundation upon which all other physicochemical understanding is built. The table below summarizes the key identifiers for 3-Bromo-6-(trifluoromethyl)pyridin-2-amine.

| Identifier | Value | Source |

| CAS Number | 1214361-39-3 | [3][4] |

| Molecular Formula | C₆H₄BrF₃N₂ | [4][5] |

| Molecular Weight | 241.01 g/mol | [5][6] |

| Physical Form | Solid | [3][5] |

| Canonical SMILES | NC1=NC(=CC=C1Br)C(F)(F)F | [4] |

| InChI | InChI=1S/C6H4BrF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) | [4] |

| InChIKey | PNTYGOBZCMESJG-UHFFFAOYSA-N | [3][4] |

The molecule's architecture is defined by the interplay of its substituents. The trifluoromethyl (-CF₃) group at the 6-position is a potent electron-withdrawing group, significantly lowering the electron density of the pyridine ring. The bromine atom at the 3-position also acts as an electron-withdrawing group via induction. In contrast, the amino (-NH₂) group at the 2-position is a strong electron-donating group through resonance. This electronic push-pull system dictates the molecule's reactivity, stability, and spectroscopic characteristics.

Physicochemical Data

A quantitative understanding of a compound's physical properties is critical for designing experiments, from reaction setup to purification and formulation. The data, compiled from supplier information and predictive models based on related structures, is summarized below.

| Property | Value / Observation | Rationale & Context |

| Melting Point | Data not available. Expected to be a low-melting solid. | A related compound, 2-Bromo-6-(trifluoromethyl)pyridine, has a melting point of 45-54°C.[7][8] The addition of the amino group, which allows for hydrogen bonding, may increase the melting point relative to this analogue. |

| Boiling Point | Data not available. | High boiling point expected due to polarity and molecular weight. Vacuum distillation would be required to prevent decomposition. |

| Solubility | Limited solubility in water. Soluble in polar aprotic solvents (e.g., DMSO, Acetonitrile). | The hydrophobic nature of the bromine and trifluoromethyl groups reduces aqueous solubility.[1] Polar organic solvents are generally effective. |

| pKa | Data not available. | The pKa of the conjugate acid is expected to be lower than that of a simple aminopyridine. The strong electron-withdrawing effects of the -Br and -CF₃ groups decrease the basicity of both the ring nitrogen and the exocyclic amino group.[9] For context, the predicted pKa of the conjugate acid of 2-Bromo-6-(trifluoromethyl)pyridine (lacking the amino group) is -3.89, indicating very weak basicity.[10] |

| logP | Data not available. | A positive logP value is anticipated, indicating lipophilicity. This is driven by the hydrophobic bromine atom and the trifluoromethyl group, a feature often sought in drug candidates to enhance membrane permeability. |

Analytical Characterization: A Validating Workflow

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic protocol. The following section outlines the key analytical techniques and the causality behind their application for this specific molecule.

Caption: Workflow for the structural and purity validation of the target compound.

3-1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR: This spectrum will confirm the presence of the aromatic protons and the amine protons. The two aromatic protons on the pyridine ring will appear as doublets, with coupling constants characteristic of their relative positions. The amine (-NH₂) protons will typically appear as a broad singlet, and its chemical shift can be solvent-dependent.

-

¹³C NMR: Six distinct carbon signals are expected, corresponding to each carbon in the molecule. The carbon attached to the -CF₃ group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: This is an essential experiment to confirm the trifluoromethyl group. It will show a single resonance, as all three fluorine atoms are chemically equivalent. Its chemical shift provides confirmation of the electronic environment.

3-2. Mass Spectrometry (MS)

The primary role of MS is to confirm the molecular weight and elemental composition.

-

Causality: For this compound, MS is a definitive validation tool due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with almost equal intensity. This isotopic signature is a hallmark of a monobrominated compound and provides a high degree of confidence in the elemental formula. The high-resolution mass spectrum should yield a mass measurement that matches the calculated exact mass (239.95100 Da) within a few parts per million.[6]

3-3. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Assessing purity is critical to ensure that observed reactivity is due to the compound of interest and not an impurity. Reverse-phase HPLC is the standard method.

Protocol: Purity Analysis by Reverse-Phase HPLC

-

System Preparation:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The acidic modifier (formic acid) ensures the amine is protonated, leading to sharp, symmetrical peaks.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in Acetonitrile or a 1:1 mixture of Acetonitrile:Water.

-

Dilute to a working concentration of ~0.1 mg/mL.

-

Rationale: The chosen solvent must fully dissolve the sample and be compatible with the mobile phase to prevent sample precipitation on the column.

-

-

Instrument Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: UV-Vis detector at 254 nm.

-

Rationale: 254 nm is a common wavelength for detecting aromatic systems like pyridine.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 10% B (return to initial conditions)

-

20-25 min: 10% B (equilibration)

-

-

Rationale: A gradient is used to ensure that any impurities, which may have very different polarities, are eluted from the column in a reasonable time, providing a comprehensive purity profile.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Reactivity, Stability, and Handling

4-1. Chemical Reactivity

The compound's value lies in its predictable reactivity at two key sites, making it a versatile synthetic intermediate.

Caption: Key reactive sites and corresponding synthetic transformations.

-

Amino Group: The nucleophilic amino group can readily undergo reactions such as acylation with acid chlorides or anhydrides to form amides, or alkylation. This allows for the introduction of various side chains.

-

Bromo Group: The C-Br bond is the primary site for metal-catalyzed cross-coupling reactions. It serves as an electrophilic handle for forming new carbon-carbon or carbon-nitrogen bonds, a cornerstone of modern pharmaceutical synthesis.[2] This enables the connection of the pyridine core to other aryl, heteroaryl, or alkyl groups.

4-2. Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended.[3]

-

Incompatibilities: Avoid strong oxidizing and reducing agents.[11]

-

Light Sensitivity: Some related aminopyridines are light-sensitive; therefore, storage in an amber vial is advisable as a precaution.[12]

4-3. Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical reagent.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[13] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[13] |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.[13] |

| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[13] |

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, nitrile gloves, and appropriate eye protection (safety glasses or goggles).[11][12]

Conclusion

3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a high-value synthetic intermediate defined by its distinct physicochemical properties. Its solid form, solubility in common organic solvents, and dual-handle reactivity make it amenable to a wide range of synthetic applications. A thorough understanding and application of the analytical workflows described here are crucial for ensuring the quality and reproducibility of experimental outcomes. By leveraging the nucleophilic amino group and the electrophilic bromo-substituent, researchers can confidently incorporate this versatile pyridine scaffold into complex molecular architectures, advancing the frontiers of drug discovery and material science.

References

-

3-Amino-2-Bromo-6-(Trifluoromethyl)Pyridine 98% - Cas No: 117519-16-1. (n.d.). Tradeindia. Retrieved from [Link]

-

3-bromo-6-(trifluoromethyl)pyridin-2-amine - C6H4BrF3N2. (n.d.). Chemspace. Retrieved from [Link]

-

5-Bromo-6-(trifluoromethyl)pyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. (n.d.). Pipzine Chemicals. Retrieved from [Link]

-

Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine. (n.d.). ACS Publications. Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). MDPI. Retrieved from [Link]

-

pKa values bases. (n.d.). University of Tartu. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (2022). Retrieved from [Link]

-

3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

-

Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. (2024). Journal of the American Chemical Society. Retrieved from [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Digital Commons@Georgia Southern. Retrieved from [Link]

Sources

- 1. Buy 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | 1291487-16-5 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Bromo-6-(trifluoromethyl)pyridin-2-amine | 1214361-39-3 [sigmaaldrich.com]

- 4. 3-bromo-6-(trifluoromethyl)pyridin-2-amine - C6H4BrF3N2 | CSSB00010172722 [chem-space.com]

- 5. 3-Amino-2-bromo-6-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 45789790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 189278-27-1 2-Bromo-6-(trifluoromethyl)pyridine AKSci V1374 [aksci.com]

- 8. 2-Bromo-6-(trifluoromethyl)pyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 2-Bromo-6-(trifluoromethyl)pyridine CAS#: 189278-27-1 [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)pyridin-2-amine: A Keystone Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS No. 1214361-39-3), a highly functionalized pyridine derivative of significant interest to researchers and professionals in drug discovery and agrochemical development. The strategic placement of a bromine atom, an amino group, and a trifluoromethyl group on the pyridine core imparts a unique combination of reactivity and physicochemical properties. This document delves into the molecule's structural and electronic characteristics, provides detailed, field-proven protocols for its spectroscopic analysis, outlines a robust synthetic pathway, and explores its reactivity and applications as a versatile synthetic intermediate.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine-containing moieties into molecular scaffolds is a premier strategy in modern medicinal and materials chemistry.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's biological and physical properties. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a bioisostere for other groups and a valuable tool for enhancing drug efficacy.[2] When combined with the pyridine ring, a privileged scaffold in countless pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) derivatives become powerful building blocks.[2]

3-Bromo-6-(trifluoromethyl)pyridin-2-amine emerges as a particularly valuable intermediate. It features three distinct functional handles:

-

An amino group at the 2-position, which can serve as a nucleophile or a directing group.

-

A bromine atom at the 3-position, an excellent leaving group for cross-coupling reactions.

-

A trifluoromethyl group at the 6-position, which anchors the molecule's desirable physicochemical properties.

This guide will provide the technical insights necessary to effectively utilize this potent building block in complex synthetic campaigns.

Molecular Structure and Physicochemical Properties

The molecular architecture of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine dictates its reactivity and utility. The interplay of its substituents creates a unique electronic landscape across the pyridine ring.

| Property | Value | Source |

| CAS Number | 1214361-39-3 | [1] |

| Molecular Formula | C₆H₄BrF₃N₂ | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | PNTYGOBZCMESJG-UHFFFAOYSA-N | [1] |

The strong electron-withdrawing effect of the trifluoromethyl group significantly decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution. Concurrently, this effect reduces the basicity and nucleophilicity of the 2-amino group. The bromine atom at the 3-position is strategically placed for functionalization via transition-metal-catalyzed cross-coupling reactions.

Synthesis Pathway and Experimental Protocol

While several routes can be envisaged for the synthesis of substituted trifluoromethylpyridines, a common and reliable strategy involves the construction of the pyridine ring followed by functional group interconversion.[2] A plausible and robust synthesis of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine starts from the commercially available 2-amino-6-(trifluoromethyl)pyridine.

Detailed Step-by-Step Protocol: Bromination of 2-Amino-6-(trifluoromethyl)pyridine

This protocol describes the direct bromination at the C3 position, which is activated by the ortho-amino group.

Materials:

-

2-Amino-6-(trifluoromethyl)pyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-6-(trifluoromethyl)pyridine (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: Stir the solution at room temperature and add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Causality: The amino group at C2 is an ortho,para-director, strongly activating the C3 and C5 positions for electrophilic aromatic substitution. The C3 position is generally favored. Portion-wise addition of NBS helps control the reaction temperature and prevents potential side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Self-Validation: The washing steps are crucial to remove acetonitrile, unreacted reagents, and acidic byproducts, ensuring a cleaner crude product for purification.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 3-Bromo-6-(trifluoromethyl)pyridin-2-amine as a solid.

Spectroscopic Characterization

Due to the absence of published experimental spectra for this specific molecule, this section provides a detailed prediction and interpretation based on established principles of spectroscopy and data from analogous structures.[3][4][5]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring, and a broad singlet for the amino protons.

| Predicted Shift (ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |

| ~ 7.7 - 7.9 | Doublet | ~ 8-9 | H-4 | This proton is deshielded by the adjacent bromine and the para-trifluoromethyl group. It will couple with H-5. |

| ~ 6.8 - 7.0 | Doublet | ~ 8-9 | H-5 | This proton is shielded by the ortho-amino group and will couple with H-4. |

| ~ 5.0 - 6.0 | Broad Singlet | - | NH₂ | The amino protons are exchangeable and typically appear as a broad signal. The exact shift is dependent on solvent and concentration. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show six distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~ 158 - 162 | C2 | Carbon attached to the amino group, typically shifted downfield. |

| ~ 148 - 152 (q) | C6 | Carbon attached to the CF₃ group. The strong electron-withdrawing effect causes a downfield shift, and coupling with three fluorine atoms results in a quartet. |

| ~ 140 - 144 | C4 | Aromatic CH carbon, deshielded by the adjacent bromine. |

| ~ 120 - 125 (q) | CF₃ | The trifluoromethyl carbon itself, appearing as a large quartet with a significant C-F coupling constant. |

| ~ 115 - 119 | C5 | Aromatic CH carbon, shielded by the adjacent amino group (in the para position). |

| ~ 100 - 105 | C3 | Carbon attached to bromine, shifted upfield due to the heavy atom effect. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the stretching and bending vibrations of the amino group and the aromatic ring, as well as strong absorptions from the C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) |

| 1620 - 1580 | N-H Scissoring (Bend) | Primary Amine (NH₂) |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1350 - 1100 | C-F Stretching (strong) | Trifluoromethyl (CF₃) |

| ~ 1300 | C-N Stretching | Aromatic Amine |

| 850 - 750 | C-H Out-of-plane Bending | Aromatic Ring |

Mass Spectrometry (MS)

In mass spectrometry (Electron Ionization, EI), the molecular ion peak [M]⁺ would be expected at m/z 240 and a [M+2]⁺ peak of similar intensity at m/z 242, which is the characteristic isotopic pattern for a compound containing one bromine atom. Key fragmentation patterns would likely involve the loss of Br, HF, or HCN.

Reactivity and Synthetic Applications

3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a trifunctional building block, offering multiple avenues for synthetic elaboration. Its reactivity is dominated by the bromine and amino functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromine atom is the primary site for derivatization via cross-coupling chemistry.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with various aryl or heteroaryl boronic acids or esters. This is a powerful method for constructing complex biaryl structures, which are common motifs in bioactive molecules.

-

Buchwald-Hartwig Amination: This allows for the formation of a C-N bond by coupling with a wide range of primary or secondary amines, providing access to substituted diaminopyridine derivatives.

Reactions of the Amino Group

Despite its reduced nucleophilicity, the 2-amino group can still participate in several important transformations.

-

Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental for library synthesis in drug discovery programs.

-

Diazotization: The primary amine can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as -OH, -Cl, -CN, or another -Br at the 2-position.

Application in Drug Discovery

While direct applications of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine are not extensively documented in peer-reviewed literature, the utility of the closely related 6-bromo-5-(trifluoromethyl)pyridin-2-amine scaffold is highlighted in the synthesis of potent kinase inhibitors. For example, a more substituted analog serves as a key intermediate in the manufacturing process for Divarasib (GDC-6036) , a covalent inhibitor of the KRAS G12C protein, a critical target in several cancers.[6] This underscores the value of this molecular framework in constructing highly functionalized and sterically demanding molecules for targeting challenging biological targets.

Conclusion

3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a potent and versatile chemical building block with significant potential in the fields of pharmaceutical and agrochemical research. Its trifunctional nature allows for sequential and regioselective derivatization, enabling the rapid construction of diverse molecular libraries. The foundational knowledge of its structure, reactivity, and spectroscopic properties provided in this guide serves as a critical resource for scientists aiming to leverage its unique characteristics in the design and synthesis of next-generation chemical entities.

References

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(trifluoromethyl)pyridine: A Technical Guide.

- Sigma-Aldrich. (2026). 3-Bromo-6-(trifluoromethyl)pyridin-2-amine Product Page. [Online] Available at: Sigma-Aldrich Website (CAS 1214361-39-3).

- BenchChem. (2025). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine Product Page.

- ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development.

- Sigma-Aldrich. (2026). 3-Amino-2-bromo-6-(trifluoromethyl)pyridine Product Page.

- ChemicalBook. (2026). 3-Amino-2-bromopyridine(39856-58-1) 1H NMR spectrum.

- PubMed Central. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- The Royal Society of Chemistry. (2018). Supporting Information for a relevant publication showing NMR spectra of substituted pyridines.

- BLD Pharm. (2026). 2-Amino-3-bromopyridine Product Page.

- BLD Pharm. (2026). 3-Amino-2-bromo-6-(trifluoromethyl)pyridine Product Page.

- Organic Syntheses. 2-bromopyridine.

- Google Patents. (2012). United States Patent US 8,802,689 B2.

- ChemicalBook. (2026). 2-Bromopyridine(109-04-6) 13C NMR spectrum.

- PubChem. (2026). 2-Amino-3-bromopyridine.

- Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine.

- MDPI. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank.

Sources

- 1. 3-Bromo-6-(trifluoromethyl)pyridin-2-amine | 1214361-39-3 [sigmaaldrich.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Amino-2-bromopyridine(39856-58-1) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 45789790 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine

Introduction: The Significance of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of specific functional groups onto this heterocyclic system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a prime example of a highly functionalized pyridine derivative that serves as a critical building block for the synthesis of complex pharmaceutical and agrochemical compounds.[1]

The presence of a trifluoromethyl group imparts several desirable characteristics to a molecule, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The bromine atom provides a versatile handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions. The 2-amino group not only influences the electronic properties of the pyridine ring but also offers a site for further derivatization. This unique combination of functional groups makes 3-Bromo-6-(trifluoromethyl)pyridin-2-amine a sought-after intermediate for researchers and drug development professionals. This guide provides a comprehensive overview of the synthesis of this valuable compound, focusing on a practical and efficient synthetic route.

Synthetic Strategy: Electrophilic Bromination of 2-Amino-6-(trifluoromethyl)pyridine

The most direct and logical approach to the synthesis of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine is the regioselective electrophilic bromination of the readily available starting material, 2-Amino-6-(trifluoromethyl)pyridine. The amino group at the 2-position is a strong activating group, directing electrophilic substitution to the positions ortho and para to it (the 3- and 5-positions). The trifluoromethyl group at the 6-position is a deactivating group, which can also influence the regioselectivity of the reaction.

A key challenge in the bromination of aminopyridines is controlling the regioselectivity to obtain the desired isomer. The choice of brominating agent and reaction conditions is paramount to achieving a high yield of the target 3-bromo isomer while minimizing the formation of other brominated or polybrominated byproducts.

Reaction Mechanism and Rationale

The electrophilic bromination of 2-Amino-6-(trifluoromethyl)pyridine proceeds via a classic electrophilic aromatic substitution mechanism. The brominating agent, in this case, elemental bromine, is polarized by the solvent or a Lewis acid catalyst, generating a more electrophilic bromine species. The electron-rich pyridine ring, activated by the amino group, attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the pyridine ring and yielding the brominated product.

The directing effect of the 2-amino group strongly favors substitution at the 3- and 5-positions. However, steric hindrance from the adjacent trifluoromethyl group at the 6-position may disfavor substitution at the 5-position to some extent, thereby promoting the formation of the desired 3-bromo isomer. The use of a protic solvent such as acetic acid can facilitate the reaction by protonating the pyridine nitrogen, which can further influence the electron density of the ring and the regiochemical outcome.

Detailed Experimental Protocol

This protocol is based on established methods for the halogenation of aminopyridines and provides a reliable procedure for the synthesis of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine.[1]

Materials and Equipment:

-

2-Amino-6-(trifluoromethyl)pyridine

-

Bromine

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-Amino-6-(trifluoromethyl)pyridine (1.0 eq.) in glacial acetic acid.

-

Addition of Bromine: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.0-1.2 eq.) in glacial acetic acid dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate to quench the excess bromine. The color of the solution should change from reddish-brown to pale yellow.

-

Neutralization and Extraction: Transfer the quenched reaction mixture to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acetic acid. Once the effervescence ceases, extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Bromo-6-(trifluoromethyl)pyridin-2-amine.

"2-Amino-6-(trifluoromethyl)pyridine" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=821024&t=l" label=""]; "Bromine" [label="Br₂"]; "Acetic_Acid" [label="AcOH"]; "Sigma_Complex" [label="Sigma Complex\n(Resonance Stabilized)"]; "Product" [image="https://www.sigmaaldrich.com/structureimages/mfcd/mfcd13185328.png" label=""];

"2-Amino-6-(trifluoromethyl)pyridine" -> "Sigma_Complex" [label="+ Br⁺"]; "Bromine" -> "Sigma_Complex"; "Acetic_Acid" -> "Sigma_Complex" [style=dotted, label="Solvent"]; "Sigma_Complex" -> "Product" [label="- H⁺"]; } "Simplified Reaction Mechanism"

Characterization Data

The successful synthesis of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine should be confirmed by spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₃N₂ | [2] |

| Molecular Weight | 241.01 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 1214361-39-3 | [2][3] |

| ¹H NMR | Expected signals for aromatic protons and amine protons. | |

| ¹³C NMR | Expected signals for pyridine ring carbons and the trifluoromethyl carbon. | |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |

Note: While the synthesis is well-established, detailed public domain spectroscopic data for this specific compound can be limited. Researchers should perform their own analyses for confirmation.

Safety Considerations

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Glacial Acetic Acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

The starting material, 2-Amino-6-(trifluoromethyl)pyridine , and the final product, 3-Bromo-6-(trifluoromethyl)pyridin-2-amine , should be handled with care as their toxicological properties may not be fully characterized.

Conclusion

The synthesis of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine via electrophilic bromination of 2-Amino-6-(trifluoromethyl)pyridine is a robust and efficient method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly the temperature and the stoichiometry of the brominating agent, high regioselectivity for the desired 3-bromo isomer can be achieved. This guide provides a detailed and practical protocol that can be readily implemented in a laboratory setting. The availability of this key building block facilitates the exploration of novel chemical space in the pursuit of new and improved pharmaceuticals and agrochemicals.

References

-

Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

-

(n.d.). 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]

- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]

-

Chemspace. (n.d.). 3-bromo-6-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information for Chemistry Letters. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved from [Link]

-

MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

-

The Chemical Society of Japan. (n.d.). Electronic Supporting Information for Chemistry Letters. Retrieved from [Link]

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Tradeindia. (n.d.). 3-Amino-2-Bromo-6-(Trifluoromethyl)Pyridine 98% - Cas No: 117519-16-1. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-6-(trifluoromethyl)pyridin-3-ol. Retrieved from [Link]

Sources

3-Bromo-6-(trifluoromethyl)pyridin-2-amine safety data sheet

An In-depth Technical Guide to the Safe Handling of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 3-Bromo-6-(trifluoromethyl)pyridin-2-amine (CAS No. 1214361-39-3). As a halogenated and trifluoromethylated pyridine derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure necessitates a thorough understanding of its potential hazards to ensure safe laboratory operations. This document synthesizes data from authoritative sources to provide a practical framework for risk mitigation.

Compound Identification and Hazard Overview

3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a solid organic compound with the molecular formula C₆H₄BrF₃N₂ and a molecular weight of 241.01 g/mol .[1] Its structure, featuring an aminopyridine core with a bromine atom and a trifluoromethyl group, dictates both its synthetic utility and its toxicological profile.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary concerns for laboratory personnel are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.

GHS Classification Summary

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Source: Synthesized from Sigma-Aldrich safety information.

Toxicological Profile and Routes of Exposure

Understanding the potential health effects and routes of exposure is fundamental to implementing effective safety protocols. The primary hazards associated with 3-Bromo-6-(trifluoromethyl)pyridin-2-amine are irritant effects and acute oral toxicity.

-

Inhalation: As a solid, the primary inhalation risk is from airborne dust or aerosol. Inhaling the dust may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath. The target organs for single-exposure toxicity are the respiratory system.[2]

-

Skin Contact: The compound is classified as a skin irritant. Prolonged or repeated contact can cause redness, itching, and inflammation. It is crucial to prevent dermal exposure through the consistent use of appropriate gloves.

-

Eye Contact: Direct contact with the eyes will cause serious irritation. This is a significant risk, as eye injuries from chemical splashes can have severe consequences. Symptoms include pain, redness, and watering. Immediate and thorough rinsing is critical in the event of exposure.

-

Ingestion: The compound is harmful if swallowed. Ingestion can lead to systemic toxic effects. Accidental ingestion is a risk associated with poor laboratory hygiene, such as eating, drinking, or smoking in the work area.

Engineering Controls and Safe Handling Protocols

A multi-layered approach to safety, prioritizing engineering controls, is essential for minimizing exposure.

Engineering Controls

The causality behind using engineering controls is to contain the hazard at its source, providing a passive layer of protection that does not rely solely on user behavior.

-

Chemical Fume Hood: All weighing and handling of solid 3-Bromo-6-(trifluoromethyl)pyridin-2-amine, as well as any reactions involving it, must be performed in a properly functioning chemical fume hood. This prevents the inhalation of dust and vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][3] Their proximity is critical for a rapid response to accidental exposure.

Step-by-Step Handling Protocol

-

Preparation: Before handling the compound, review this safety guide and the supplier's Safety Data Sheet (SDS). Ensure the fume hood is operational and the work area is clear of clutter.

-

Don PPE: Put on all required Personal Protective Equipment (see Section 4) before entering the designated work area.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and handle gently to minimize dust generation.

-

During Use: Keep the container tightly closed when not in use.[2][3] Avoid actions that could generate dust. If making solutions, add the solid to the solvent slowly.

-

Post-Handling: After completion of work, decontaminate the work surface and any equipment used.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4] Do not eat, drink, or smoke in the laboratory.[2][4]

Personal Protective Equipment (PPE)

PPE is the last line of defense against exposure. The choice of PPE must be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield may be required for procedures with a high splash risk.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[2] Inspect gloves for tears or holes before each use. Remove and replace gloves immediately if they become contaminated.

-

Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and prevent skin exposure.

-

-

Respiratory Protection: For situations where dust concentrations may exceed exposure limits or if engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[2][3]

Caption: PPE Selection Workflow for Handling the Compound.

Emergency Procedures

A pre-planned and practiced emergency response is crucial to mitigating the harm from an accident.

First-Aid Measures

The following procedures should be administered by trained personnel while seeking immediate medical attention.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[2][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][4] |

| Ingestion | Call a POISON CENTER or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][4] |

Accidental Release Measures

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent further spread of the solid. Avoid generating dust.

-

Clean-up: Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[3] Avoid dry sweeping that creates dust.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Dispose: Dispose of the waste container and contaminated materials as hazardous waste.[2]

Fire-Fighting Measures

While the compound itself has no specified flash point, caution must be exercised in a fire.

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5]

-

Hazardous Combustion Products: Thermal decomposition can release toxic and corrosive gases. These may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[3] The release of HF is a significant hazard associated with trifluoromethyl groups.

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[2][3]

Storage and Disposal

Proper storage and disposal are vital for long-term safety and environmental protection.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] The compound should be protected from light and stored in an inert atmosphere.[1][2] Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable local, regional, and national regulations for hazardous chemical waste.[2] Do not allow the product to enter drains or waterways.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 1214361-39-3 |

| Molecular Formula | C₆H₄BrF₃N₂ |

| Molecular Weight | 241.01 g/mol |

| Physical Form | Solid[2] |

| Appearance | White Crystalline Solid[2] |

| Melting Point | 98 - 101 °C (for isomer 79456-30-7)[2] |

Note: Some physical data, like the melting point, is referenced from a close structural isomer and should be treated as an approximation.

References

Sources

An In-depth Technical Guide on the Stability and Storage of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine

Introduction

3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a key building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and an amine on a pyridine core, offers a versatile scaffold for the synthesis of a wide range of biologically active molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1][2]. Given its importance, a thorough understanding of the chemical stability and optimal storage conditions of this compound is paramount for researchers to ensure the integrity of their experiments and the quality of their synthesized materials. This guide provides a comprehensive analysis of the stability profile of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine, detailing its potential degradation pathways and offering evidence-based recommendations for its storage and handling.

Chemical Stability Profile

The stability of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine is dictated by the interplay of its three key functional groups on the electron-deficient pyridine ring. While the compound is generally stable under recommended storage conditions, its susceptibility to degradation increases under specific environmental stresses such as exposure to light, extreme pH, and oxidizing agents.

Structural Features Influencing Stability

-

Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is generally stable but can be activated towards nucleophilic substitution, especially at positions 2, 4, and 6[3][4].

-

Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack but can influence the reactivity of other substituents. The carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic and most chemical degradation pathways[1][2]. Hydrolysis of the trifluoromethyl group to a carboxylic acid is possible but typically requires harsh conditions, such as concentrated acids, and is not expected under normal storage[1][2].

-

Bromo Group: The bromine atom at the 3-position is susceptible to nucleophilic substitution, although the 3-position is generally less reactive than the 2- or 4-positions in pyridines[4][5]. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond.

-

Amino Group: The primary amine at the 2-position is a potential site for oxidation. In acidic conditions, the amino group can be protonated, which would alter its electronic influence on the ring and its own reactivity[6].

Potential Degradation Pathways

Based on the chemical nature of the functional groups, several degradation pathways can be postulated. These are most likely to occur under forced degradation conditions, but a slow progression of these pathways could occur over long-term storage if the compound is not handled properly.

Oxidative Degradation

The primary amino group is the most likely site for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ion catalysts, could lead to the formation of nitroso, nitro, or other oxidized species. The pyridine ring itself is relatively resistant to oxidation.

Photodegradation

Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light, leading to the formation of radical species. This can initiate a cascade of secondary reactions, resulting in debromination or the formation of various photoproducts. It is therefore crucial to protect the compound from light.

Hydrolytic Degradation

While the trifluoromethyl group is highly stable to hydrolysis, the overall compound may exhibit some pH-dependent degradation.

-

Acidic Conditions: In strong acidic media, protonation of the amino group and the pyridine nitrogen is expected. While this may not directly lead to degradation, it can alter the electronic properties and potentially facilitate other reactions. The primary amine itself is generally stable to hydrolysis under acidic conditions.

-

Basic Conditions: Under strong basic conditions, nucleophilic substitution of the bromine atom could be facilitated, although, as mentioned, the 3-position is less reactive. The amino group is generally stable in basic conditions.

The following diagram illustrates the potential degradation pathways under stress conditions:

Caption: Potential degradation pathways of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine.

Recommended Storage and Handling

To ensure the long-term stability and purity of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine, the following storage and handling procedures are recommended based on its chemical properties and information from safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. For long-term storage, refrigeration (2-8 °C) is advisable. | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The amino group is susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen. |

| Light | Protect from light. Store in an amber vial or in a light-proof container. | The C-Br bond can be susceptible to photolytic cleavage. |

| Moisture | Keep container tightly closed to prevent moisture ingress. | Although direct hydrolysis is not the primary concern, moisture can facilitate other degradation reactions. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These reagents can promote the degradation pathways discussed above. |

Experimental Protocols for Stability Assessment

To experimentally verify the stability of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine and develop a stability-indicating analytical method, a forced degradation study should be performed. The following protocols provide a general framework for such a study.

Forced Degradation (Stress Testing) Protocol

The goal is to induce degradation to an extent of 5-20%, which is sufficient to detect and separate degradation products without completely consuming the parent compound.

-

Preparation of Stock Solution: Prepare a stock solution of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in a hot air oven at 80 °C for 48 hours. Dissolve a known amount in the mobile phase for analysis.

-

Photostability: Expose the solid compound to UV light (e.g., 254 nm) and visible light for a defined period (as per ICH Q1B guidelines). Dissolve a known amount in the mobile phase for analysis.

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

The following workflow diagram outlines the forced degradation study:

Caption: Workflow for a forced degradation study of 3-Bromo-6-(trifluoromethyl)pyridin-2-amine.

Proposed Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of this compound and its potential degradation products. The following is a starting point for method development and validation.

| Parameter | Suggested Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm or 280 nm) |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. Key validation parameters include specificity (peak purity analysis of the parent compound in the presence of degradants), linearity, accuracy, precision, and robustness[7][8][9][10].

Conclusion

3-Bromo-6-(trifluoromethyl)pyridin-2-amine is a stable compound when stored under appropriate conditions. The primary potential degradation pathways involve oxidation of the amino group and photolysis of the carbon-bromine bond. By adhering to the recommended storage and handling procedures—namely, storing the compound in a cool, dry, dark place under an inert atmosphere—researchers can significantly mitigate the risk of degradation and ensure the compound's integrity for its intended use in synthetic applications. For critical applications, a forced degradation study coupled with a validated stability-indicating HPLC method is recommended to fully characterize the stability profile and identify any potential impurities that may arise over time.

References

- Buncel, E., & Ghavanini, A. A. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 23(8), 1993.

-

ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved from .

- Heydari, G., et al. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π and F···F Interactions. European Journal of Organic Chemistry, 2020(35), 5724-5729.

- J.C. F. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5431.

- Klump, K. L., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 6, 92.

- Chemistry Online. (2022). Nucleophilic substitution of pyridines.

- Martin, A. (2023). Reaction of Pyridine with Methyl Bromide: An example of SN2 mechanism. YouTube.

- R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles.

-

DAV University. (n.d.). Pyridines – Structure. Retrieved from .

- Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem. Journal of Applied Pharmaceutical Science, 13(10), 143-154.

-

ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from .

-

ResearchGate. (2020). Electron-Deficient Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Retrieved from .

-

Sigma-Aldrich. (n.d.). 3-Bromo-6-(trifluoromethyl)pyridin-2-amine. Retrieved from .

- Chemistry LibreTexts. (2022). Catabolism of Proteins- Deamination.

- Ishihara, A., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 164-175.

- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- Chemspace. (n.d.). 3-bromo-6-(trifluoromethyl)pyridin-2-amine.

-

BLDpharm. (n.d.). 3-Amino-2-bromo-6-(trifluoromethyl)pyridine. Retrieved from .

-

ChemicalBook. (n.d.). 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis. Retrieved from .

- Sultan Qaboos University Journal For Science. (2019). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline. Sultan Qaboos University Journal For Science, 26(1), 1-10.

- Filonov, A. S., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(15), e00783-19.

-

Slideshare. (n.d.). Degradation of amino acids. Retrieved from .